Carvedilol impurity A

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) and Formulated Drug Products

Impurity profiling is an indispensable component of pharmaceutical development and manufacturing. pharmaffiliates.comglobalpharmatek.com It involves the systematic detection, identification, and quantification of impurities that may originate from various sources, including raw materials, synthetic pathways, degradation of the drug substance, and storage. ajptr.comalentris.org The presence of these unintended components, even at trace levels, can have significant ramifications for the final drug product. ajptr.comveeprho.com

Impact on Efficacy and Safety of Pharmaceutical Products

The presence of impurities can significantly alter the therapeutic efficacy and safety profile of a drug. veeprho.comlongdom.org Impurities may possess their own pharmacological or toxicological properties, which can interfere with the intended action of the API or cause adverse effects. musechem.com For instance, certain impurities can accelerate the degradation of the API, leading to a reduction in potency and a shorter shelf life for the product. longdom.org Furthermore, some impurities may be toxic or carcinogenic, posing a direct risk to patient health. veeprho.commusechem.com The identification and control of such impurities are therefore paramount to ensuring the safety of pharmaceutical products. longdom.org

Regulatory Compliance and Pharmacopoeial Standards (e.g., ICH Guidelines, USP, BP, European Pharmacopoeia)

To safeguard public health, regulatory bodies worldwide have established stringent guidelines for the control of impurities in pharmaceuticals. longdom.org The International Council for Harmonisation (ICH) provides a framework of guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, that are widely adopted by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.comgmpinsiders.comeuropa.eu These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. pharmaffiliates.com

Pharmacopoeias such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and the European Pharmacopoeia (EP) also provide monographs for specific drug substances and products, which include acceptance criteria for impurities. gmpinsiders.comuspnf.com Adherence to these regulatory and pharmacopoeial standards is mandatory for a drug to be approved for marketing and to maintain its presence in the market. globalpharmatek.comlongdom.org

Overview of Carvedilol as an Active Pharmaceutical Ingredient

Carvedilol is a non-selective beta-adrenergic blocker with additional alpha-1-adrenergic blocking properties. drugbank.comdaicelpharmastandards.com This dual mechanism of action contributes to its effectiveness in treating various cardiovascular conditions.

Therapeutic Applications of Carvedilol in Cardiovascular Disorders

Carvedilol is primarily indicated for the management of mild to severe heart failure, hypertension (high blood pressure), and left ventricular dysfunction following a myocardial infarction (heart attack). drugbank.comnih.govmedcentral.com It works by relaxing blood vessels and slowing the heart rate, which improves blood flow and reduces the workload on the heart. drugbank.com Carvedilol has been shown to reduce mortality and hospitalizations in patients with heart failure and improve outcomes in those who have had a heart attack. medcentral.comnih.gov Its therapeutic uses also extend to stable angina and certain cardiac arrhythmias. nih.govnih.gov

Importance of Impurity Control in Carvedilol Manufacturing

Given its critical role in managing life-threatening cardiovascular diseases, ensuring the purity of Carvedilol is of utmost importance. researchgate.net The manufacturing process of Carvedilol can give rise to several impurities, which must be carefully monitored and controlled. alentris.org The presence of these impurities can potentially alter the drug's efficacy and safety profile. daicelpharmastandards.com Therefore, rigorous analytical testing and adherence to regulatory limits for impurities are essential throughout the manufacturing process and during the shelf life of the drug product to guarantee its quality and the safety of patients. daicelpharmastandards.comijpsonline.com

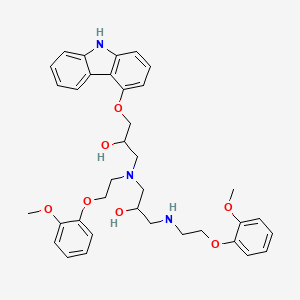

Structure

2D Structure

Properties

IUPAC Name |

1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTOXYJJIRJNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661859 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-79-5 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Mechanisms and Origins of Carvedilol Impurity a

Process-Related Impurity Formation during Carvedilol Synthesis

The synthesis of Carvedilol is a multi-step process where the formation of various impurities can occur. alentris.orgniscpr.res.in These process-related impurities can arise from starting materials, intermediates, or side reactions. alentris.org Carvedilol Impurity A is identified as a significant process-related impurity in several synthetic routes. connectjournals.comjetir.org

Identification of Synthetic Routes Leading to Impurity A

The European Pharmacopoeia lists Impurity A, along with B, C, D, and E, as major impurities associated with Carvedilol synthesis. niscpr.res.injetir.orgresearchgate.net Its formation is documented in synthetic approaches that involve the condensation of a carbazole-epoxy intermediate with 2-(2-methoxyphenoxy)ethanamine. jetir.orgtandfonline.com One of the innovator routes for preparing Carvedilol, which involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy) ethylamine, is known to produce Impurity A. connectjournals.com The presence of these unwanted chemicals, even in trace amounts, can impact the safety and effectiveness of the final drug product. connectjournals.com

Specific Reaction Pathways for Impurity A Generation

The precise control of reaction stoichiometry and conditions is crucial to minimize the formation of impurities. Impurity A is a dimeric structure, and its formation is a direct consequence of specific side reactions between key intermediates and the drug substance itself.

A specific pathway for the generation of Impurity A involves the reaction of key starting materials and intermediates. One reported synthesis route involves the condensation of epichlorohydrin (B41342) with 4-(oxiran-2-yl)methoxy)-9H-carbazole under basic conditions, which affords 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. jetir.org This di-substituted carbazole (B46965) intermediate can then react with 2-(2-methoxyphenoxy)ethanamine to yield this compound. jetir.org Essentially, Impurity A, which is chemically identified as 1-[[9-[2-Hydroxy-3[[2-(2-methoxyphenoxy) ethyl]amino]propyl]-9H-carbazol-4-yl]oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, is formed as a byproduct during the synthesis of Carvedilol. innovareacademics.injetir.org

The conditions under which the Carvedilol synthesis is performed play a pivotal role in the impurity profile of the final product.

Reagent Stoichiometry: The molar ratio of the reactants is a critical factor. For instance, in the reaction between 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamine (B47019), controlling the ratio is essential to minimize byproduct formation. google.com

pH: Maintaining a basic pH during the synthesis of the epoxy intermediate, 4-(2,3-epoxypropoxy)carbazole (B193025), is crucial. Failure to do so can lead to the cleavage of the epoxy ring by hydrochloric acid (a reaction byproduct), generating other impurities. jocpr.com

Solvents: The choice of solvent, such as monoglyme, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF), can influence reaction rates and impurity profiles. connectjournals.comjetir.orgtandfonline.comjocpr.com

Temperature: Elevated temperatures, particularly in the absence of a solvent, can promote degradation and the formation of various impurities. google.com

Comparison with Formation Mechanisms of Other Carvedilol Impurities (e.g., Impurity B, C, D, E)

Understanding the formation of Impurity A is enhanced by comparing it with other major process-related impurities.

| Impurity | Formation Mechanism | Key Factors |

| Impurity A | Dimerization involving a di-substituted carbazole intermediate reacting with the amine side chain. jetir.org | Presence of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. jetir.org |

| Impurity B | Dimerization where the secondary amine of a newly formed Carvedilol molecule attacks a second molecule of the epoxide intermediate (4-(oxiran-2-ylmethyl)-9H-carbazole). connectjournals.com | Typically occurs when the primary amine is not used in sufficient excess. connectjournals.com Formation can be as high as 35-40% in the reaction mixture. derpharmachemica.comtsijournals.com |

| Impurity C | Results from the use of a protected amine, such as N-benzyl-2-(2-methoxyphenoxy)ethanamine, followed by incomplete debenzylation. connectjournals.com | Incomplete deprotection step in alternative synthetic routes. connectjournals.comderpharmachemica.com |

| Impurity D | Forms as a degradation product under alkaline stress conditions. innovareacademics.in | Exposure to basic conditions. innovareacademics.in |

| Impurity E | Listed as a known impurity in the European Pharmacopoeia. niscpr.res.inresearchgate.net | Specific synthetic and storage conditions. semanticscholar.org |

Degradation Pathways and Stress-Induced Formation of this compound

Beyond its formation during synthesis, this compound can also be generated through the degradation of the Carvedilol molecule itself under certain stress conditions. alentris.org Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods. innovareacademics.ininnovareacademics.in

Research indicates that the Carvedilol molecule is particularly susceptible to oxidative and alkaline stress. innovareacademics.ininnovareacademics.in Stress testing under various conditions has revealed that Impurity A is a significant degradation product. innovareacademics.injocpr.com Specifically, under oxidative conditions (e.g., exposure to hydrogen peroxide), the amount of Impurity A has been observed to increase significantly from undetectable levels. innovareacademics.ininnovareacademics.inresearchgate.net It is reported that Carvedilol can be easily oxidized to form a byproduct, which is identified as this compound. innovareacademics.ininnovareacademics.in In contrast, the molecule shows greater stability under acidic, thermal, photolytic, and humid conditions. innovareacademics.ininnovareacademics.in One study subjected Carvedilol to acid, base, and oxidative hydrolysis, as well as heat and photolytic stress; degradation was observed to form Impurities A, B, C, D, and E under these various conditions. jocpr.com Another study found Carvedilol degraded under acidic, basic, and photolytic stress, but was stable to thermal and oxidative stress. researchgate.netrsc.org

The formation of impurities through both synthesis and degradation underscores the importance of rigorous process control and the development of robust analytical methods for their detection and quantification in the final drug product. connectjournals.comijpsonline.com

Stability-Indicating Studies and Stress Degradation Conditions

Stability-indicating studies expose Carvedilol to a variety of harsh conditions, including oxidative, alkaline, acidic, thermal, and photolytic stress, to determine its intrinsic stability and degradation profile. researchgate.netinnovareacademics.inresearchgate.net These studies consistently demonstrate that Carvedilol is particularly susceptible to oxidative and alkaline environments, which are the primary drivers for the formation of Impurity A. researchgate.netresearchgate.net

Multiple studies confirm that Carvedilol is sensitive to oxidative conditions, leading to a significant increase in the levels of this compound. researchgate.netinnovareacademics.inresearchgate.netinnovareacademics.in The oxidation process is considered a primary degradation pathway for the Carvedilol molecule, with Impurity A being a notable byproduct. researchgate.netinnovareacademics.in When Carvedilol is subjected to oxidizing agents, such as hydrogen peroxide (H₂O₂), a marked formation of Impurity A is observed, often increasing from undetectable levels to a significant impurity. researchgate.netinnovareacademics.inresearchgate.netinnovareacademics.in

One study noted that in an oxidation-treated sample, Impurity A was a known impurity that formed. innovareacademics.in Another investigation observed the increase of the Impurity A peak in chromatograms specifically under oxidative degradation conditions. farmaciajournal.com The consensus across various research findings is that oxidative stress is a critical factor in the generation of Impurity A. tandfonline.comijpsonline.com

Interactive Table: Oxidative Stress Conditions and Impurity A Formation

| Study Condition | Oxidizing Agent | Temperature | Duration | Outcome on Impurity A | Citation |

|---|---|---|---|---|---|

| Forced Degradation | 7.5% H₂O₂ | Room Temperature | - | Instability observed, products formed | tandfonline.com |

| Forced Degradation | 3.0% H₂O₂ | - | 24 hours | Degradation to Impurity A observed | jocpr.com |

| Forced Degradation | 5% H₂O₂ | Room Temperature | 72 hours | Significant increase from not detected level | researchgate.netinnovareacademics.in |

| Forced Degradation | 30% H₂O₂ | Room Temperature | 6 hours | Increase of the Impurity A peak | farmaciajournal.com |

| Forced Degradation | - | - | - | Degradation due to oxidation | ijpsonline.com |

Alongside oxidative stress, alkaline conditions are a major contributor to the degradation of Carvedilol and the subsequent formation of Impurity A. researchgate.netinnovareacademics.inresearchgate.net Studies subjecting Carvedilol to base hydrolysis, typically using sodium hydroxide (B78521) (NaOH), report significant degradation of the parent drug. researchgate.netijpsonline.comijpsonline.com While some studies indicate that other impurities, such as Impurity D, may be the major degradation products under alkali treatment, a significant increase in Impurity A from non-detectable levels has also been explicitly reported. researchgate.netinnovareacademics.in This suggests that alkaline hydrolysis is another key pathway for the formation of Impurity A. researchgate.netinnovareacademics.inresearchgate.net

Interactive Table: Alkali Stress Conditions and Impurity A Formation

| Study Condition | Alkaline Agent | Temperature | Duration | Outcome on Impurity A | Citation |

|---|---|---|---|---|---|

| Forced Degradation | 1.0 N NaOH | 90°C (reflux) | - | Instability observed | tandfonline.com |

| Forced Degradation | 2 N NaOH | 60°C | 30 min | Degradation due to base catalyzed hydrolysis | ijpsonline.comijpsonline.com |

| Forced Degradation | 0.5 N NaOH | - | 24 hours | Degradation to Impurity A observed | jocpr.com |

| Forced Degradation | 0.1 M NaOH | 90 - 95ºC | 2 hours | Degradation of the sample solution observed | farmaciajournal.com |

| Forced Degradation | Alkali conditions | - | - | Significant increase from not detected level | researchgate.netinnovareacademics.inresearchgate.net |

In contrast to its sensitivity to oxidation and alkali, several studies have found the Carvedilol molecule to be relatively stable under acidic, humidity, thermal, and photolytic stress conditions. researchgate.netinnovareacademics.inresearchgate.netinnovareacademics.intandfonline.com In these environments, the formation of Impurity A is not significantly observed. researchgate.netinnovareacademics.in

However, it is worth noting that the literature is not entirely uniform on this matter. Some studies have reported degradation of Carvedilol under acidic, thermal, and photolytic stress. jocpr.comjocpr.comresearchgate.net For instance, one study observed significant degradation in acid stress conditions researchgate.net, while another noted degradation when the drug was exposed to heat and photolytic hydrolysis. jocpr.com These discrepancies may arise from differences in experimental conditions such as the strength of the acid, temperature levels, duration of exposure, and the specific analytical methods employed. Despite these conflicting reports, the predominant evidence suggests that oxidative and alkaline conditions are the most conducive to the formation of Impurity A. researchgate.netresearchgate.net

Kinetics of Impurity A Degradation and Formation

The study of degradation kinetics is essential for understanding the rate at which Carvedilol degrades and Impurity A forms under various stress conditions. researchgate.netinnovareacademics.inresearchgate.net The kinetics of degradation have been monitored using stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the drug and its impurities over time. researchgate.netresearchgate.nettandfonline.com

Analytical Methodologies for Carvedilol Impurity a Profiling and Quantification

Chromatographic Techniques for Separation and Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and determination of Carvedilol impurity A from the active pharmaceutical ingredient (API) and other related substances europeanpharmaceuticalreview.comsemanticscholar.org. These techniques offer high resolution, sensitivity, and specificity, making them ideal for impurity profiling in the pharmaceutical industry. The development of a robust and reliable chromatographic method is essential for routine quality control and stability testing of carvedilol ijpsonline.com.

The development of an effective HPLC method for this compound requires careful optimization of several chromatographic parameters to achieve the desired separation and sensitivity semanticscholar.orgresearchgate.netnih.govacs.orgresearcher.life. Validation of the developed method in accordance with guidelines from the International Council for Harmonisation (ICH) is necessary to ensure its accuracy, precision, linearity, specificity, and robustness ijpsonline.comnih.gov.

The choice of the stationary phase is a critical factor in achieving successful separation of this compound from carvedilol and other impurities. Reversed-phase columns are commonly employed for this purpose.

Several studies have demonstrated the successful use of various C8 and C18 columns. For instance, an Inertsil ODS 3V column (150 mm x 4.6 mm, 5µm) has been utilized in a validated HPLC method for impurity profiling of carvedilol researchgate.net. Another method employed an Inertsil C8 column (50×4.6mm, 3 μm) to resolve carvedilol and its impurities researchgate.net. Furthermore, a Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm) column has been used in a stability-indicating analytical method for the estimation of carvedilol and its organic impurities ijpsonline.com.

The selection between C8 and C18 columns can influence the retention and resolution of the analytes. A study comparing the influence of chromatographic column type showed that both C8 and C18 columns could be used, with the choice depending on the specific method requirements for resolution between carvedilol and Impurity A farmaciajournal.com.

Table 1: Examples of Stationary Phases Used for this compound Analysis

| Stationary Phase | Dimensions | Particle Size | Reference |

| Inertsil ODS 3V | 150 mm x 4.6 mm | 5µm | researchgate.net |

| Inertsil C8 | 50 mm x 4.6 mm | 3µm | researchgate.net |

| Purosphere STAR RP 18-endcapped | 250 mm x 4.0 mm | 3µm | ijpsonline.com |

| Inertsil ODS-3 V | 250 mm x 4.6 mm | 5µm | acs.orgnih.gov |

| Zorbax Eclipse XDB-C8 | 150 mm x 4.6 mm | 5µm | semanticscholar.org |

| NUCLEOSIL 100 C8 | 250 mm x 4.6 mm | 5µm | farmaciajournal.com |

The composition of the mobile phase plays a pivotal role in the resolution and retention of this compound. A typical reversed-phase HPLC mobile phase consists of an aqueous component (often a buffer) and an organic modifier.

Various combinations have been explored to optimize the separation. One method utilized a mobile phase consisting of acetonitrile and a 0.02M potassium dihydrogen phosphate buffer , with the pH adjusted to 2.7 with triethylamine (B128534) researchgate.net. Another approach employed a mobile phase of acetonitrile and a phosphate buffer at pH 2, containing 1.5 mM 1-heptanesulfonic acid semanticscholar.org.

The use of trifluoroacetic acid (TFA) is also common. For example, a mobile phase was prepared with water, acetonitrile, and trifluoroacetic acid in the ratio of 80:20:0.1 (v/v/v), with the pH adjusted to 2.0 researchgate.net. The pH of the aqueous phase is a critical parameter, with acidic conditions generally favoring the retention and peak shape of carvedilol and its impurities. A study investigating the effect of pH showed that a pH of 2.0, adjusted with phosphoric acid, was optimal for their method farmaciajournal.com.

Table 2: Examples of Mobile Phase Compositions for this compound Analysis

| Aqueous Phase | Organic Modifier | Other Additives | pH | Reference |

| 0.02M Potassium Dihydrogen Phosphate | Acetonitrile | Triethylamine | 2.7 | researchgate.net |

| Phosphate Buffer | Acetonitrile | 1.5 mM 1-heptanesulfonic acid | 2.0 | semanticscholar.org |

| Water | Acetonitrile | Trifluoroacetic Acid (0.1%) | 2.0 | researchgate.net |

| 20 mM Potassium Dihydrogen Phosphate | Acetonitrile, Methanol | Triethylamine | 2.8 | ijpsonline.com |

| 0.02 mol/L Potassium Dihydrogen Phosphate | Acetonitrile | - | 2.0 | acs.orgnih.gov |

To effectively separate a complex mixture of impurities, including this compound, from the main drug peak in a reasonable timeframe, gradient elution is often employed. This technique involves changing the composition of the mobile phase during the chromatographic run.

A gradient program can be designed to start with a lower concentration of the organic solvent to retain and resolve early eluting impurities, followed by a gradual increase in the organic solvent concentration to elute the more retained compounds, including carvedilol.

For instance, one method utilized a gradient program with a mobile phase consisting of a buffer (20 mM potassium dihydrogen phosphate with 1 ml triethylamine, pH 2.8) as mobile phase A and a mixture of methanol, acetonitrile, and the buffer (500:400:150 v/v/v) as mobile phase B ijpsonline.com. Another study developed a linear gradient elution with 0.02 mol/L potassium dihydrogen phosphate solution (pH 2.0) as mobile phase A and acetonitrile as mobile phase B acs.orgnih.gov. The use of gradient elution allows for the separation of a large number of impurities in a single run ijpsonline.com.

Table 3: Example of a Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 85 | 15 |

| 2 | 85 | 15 |

| 11 | 50 | 50 |

| 20 | 20 | 80 |

| 22 | 85 | 15 |

| 25 | 85 | 15 |

| This is a representative example based on a published method ijpsonline.com. |

The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for the quantification of this compound. The wavelength is typically chosen based on the UV absorbance maxima of the analyte.

For carvedilol and its impurities, a detection wavelength of 240 nm is widely used and has been shown to provide good sensitivity for both the parent drug and its related substances, including impurity A semanticscholar.orgresearchgate.netacs.orgfarmaciajournal.com. Some methods may use dual-wavelength detection to optimize the detection of different impurities. For example, one method used 220 nm for impurity E and 240 nm for carvedilol and other impurities semanticscholar.org. The United States Pharmacopeia (USP) also recommends 240 nm for the detection of carvedilol and its related compounds drugfuture.com.

The temperature of the chromatographic column can significantly influence the separation process. Variations in column temperature can affect retention times, peak shapes, and the resolution between closely eluting peaks.

For the analysis of carvedilol and its impurities, column temperatures are often maintained at elevated levels to improve peak efficiency and reduce analysis time. Studies have reported using column temperatures ranging from 30°C to 55°C. For example, one method maintained the column temperature at 50°C, while the sample temperature was kept at 10°C ijpsonline.com. Another method set the column temperature to 40°C semanticscholar.orgresearchgate.net. The USP monograph for carvedilol specifies a column temperature of 55°C for one of its procedures drugfuture.com.

It is important to control the column temperature to ensure the reproducibility of the method. Robustness studies often involve intentionally varying the column temperature to assess the impact on the chromatographic results europeanpharmaceuticalreview.comfarmaciajournal.com. In some cases, changing the column temperature at different time periods during the analysis can achieve good impurity separation acs.orgnih.gov.

Table 4: Reported Column Temperatures for this compound Analysis

| Column Temperature (°C) | Reference |

| 50 | ijpsonline.com |

| 40 | semanticscholar.orgresearchgate.net |

| 55 | farmaciajournal.comdrugfuture.com |

| 30 | drugfuture.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering superior performance for the analysis of pharmaceutical impurities. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, which results in a dramatic increase in resolution, sensitivity, and speed of analysis researchgate.netresearchgate.net.

For the analysis of Carvedilol and its related substances, including Impurity A, UPLC methods provide the high efficiency required to separate structurally similar compounds from the main API peak and from each other ijpsonline.com. The enhanced resolution is crucial for accurately quantifying impurities that may be present at very low levels. Several studies have detailed the development of stability-indicating UPLC methods capable of separating Carvedilol from its potential impurities and degradation products researchgate.netresearchgate.net. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, precise, linear, and accurate for their intended purpose researchgate.net.

The chromatographic separation is typically achieved on a reversed-phase column, such as an Acquity UPLC BEH C18, using a gradient elution program with a mobile phase consisting of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile researchgate.netresearchgate.net. The use of gradient elution allows for the effective separation of compounds with a range of polarities within a short run time.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Waters Acquity UPLC H-Class | researchgate.net |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | researchgate.netresearchgate.net |

| Mobile Phase A | 0.04% Trifluoroacetic acid in water | researchgate.net |

| Mobile Phase B | 0.04% Trifluoroacetic acid in acetonitrile | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.netresearchgate.net |

| Column Temperature | 60 °C | researchgate.netresearchgate.net |

| Detection Wavelength | 240 nm | researchgate.netresearchgate.net |

| Injection Volume | 1.0 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Impurities

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, its direct application for this compound is not feasible. Carvedilol and its related impurities, particularly the high molecular weight Impurity A (C₃₆H₄₃N₃O₇, MW: 629.74 g/mol ), are large, polar, and non-volatile molecules scbt.com. These characteristics make them unsuitable for direct GC analysis, which requires analytes to be volatilized at high temperatures without decomposition oup.com.

Even for the parent Carvedilol molecule, which is smaller and less polar than Impurity A, GC-MS analysis is challenging and necessitates a chemical derivatization step to increase its volatility and thermal stability oup.com. A common approach involves silylating the polar hydroxyl and amine groups with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces active hydrogens with trimethylsilyl groups, reducing the molecule's polarity and allowing it to pass through the GC column. Given that Impurity A possesses multiple polar functional groups, a similar, if not more complex, derivatization would be required. However, such methods are often complex, may not proceed to completion, and are generally less preferred than liquid chromatography techniques for such analytes. Consequently, LC-based methods are the standard for the analysis of this compound synthinkchemicals.com.

Spectrometric Characterization and Elucidation of this compound

Spectrometric techniques, particularly mass spectrometry, are indispensable for the structural confirmation and characterization of pharmaceutical impurities. For this compound, these methods provide definitive evidence of its identity, which is crucial for method development, validation, and regulatory submissions synthinkchemicals.comsynthinkchemicals.com.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy. The molecular formula of Impurity A is C₃₆H₄₃N₃O₇, corresponding to a monoisotopic mass that can be precisely measured by high-resolution mass spectrometers . This information is a primary piece of evidence for identifying the impurity.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting the impurity's molecular ion into smaller, characteristic product ions. The fragmentation pattern serves as a structural fingerprint, allowing for the unambiguous confirmation of the impurity's structure by elucidating how its constituent parts are connected tandfonline.comrsc.org. This is particularly important for differentiating it from other potential isomers or related substances. While specific MS/MS fragmentation spectra for Impurity A are not widely published in peer-reviewed literature, the general techniques used for carvedilol and its other degradation products are directly applicable rsc.orgresearchgate.net.

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for both identifying and quantifying trace-level impurities like this compound nih.gov. This hyphenated technique leverages the separation power of LC (or UPLC) with the high selectivity and sensitivity of MS/MS detection nih.govresearchgate.net.

In a typical UPLC-MS/MS workflow, the UPLC system first separates Impurity A from the Carvedilol API and other related substances. The eluent from the column is then directed into the mass spectrometer. The instrument can be operated in a full-scan mode to detect all ions within a certain mass range for initial identification or, more commonly for quantification, in a selected or multiple reaction monitoring (MRM) mode nih.govwaters.com. The MRM mode provides exceptional sensitivity and selectivity, making it ideal for quantifying impurities at levels required by regulatory agencies waters.com. The method's performance is rigorously validated to demonstrate linearity, accuracy, precision, and a low limit of quantification (LOQ) nih.gov.

Electrospray Ionization (ESI) is the most common and suitable ionization source for analyzing polar, high-molecular-weight, and thermally labile compounds like this compound by LC-MS rsc.orgwaters.com. ESI is a soft ionization technique that transfers ions from the liquid phase into the gas phase with minimal fragmentation.

In the ESI source, the liquid eluent from the UPLC is sprayed through a fine, heated capillary to which a high voltage is applied. This process creates a fine mist of charged droplets. As the solvent evaporates from these droplets, the charge concentration on the surface increases until ions (such as the protonated molecule, [M+H]⁺) are ejected into the gas phase and can be guided into the mass analyzer waters.com. For this compound, analysis is typically performed in positive ionization mode, monitoring for the protonated molecular ion.

Triple Quadrupole (TQ) mass spectrometers are the gold standard for targeted quantitative analysis in the pharmaceutical industry due to their high sensitivity, selectivity, and wide dynamic range mdpi.com. A TQ instrument consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (q2).

For quantifying this compound, the TQ is operated in Multiple Reaction Monitoring (MRM) mode waters.com.

Q1 (First Quadrupole): Is set to select only the precursor ion of Impurity A (e.g., its [M+H]⁺ ion).

q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (like argon).

Q3 (Third Quadrupole): Is set to select a specific, characteristic product ion resulting from the fragmentation in q2.

This process of selecting a specific precursor-to-product ion transition is highly selective, as it filters out noise from the sample matrix and other co-eluting compounds. This "double mass filtering" results in very low background noise and, therefore, excellent sensitivity, allowing for the detection and quantification of impurities at parts-per-million (ppm) levels or lower .

| Parameter | Setting | Reference |

|---|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S) | waters.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | waters.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | waters.com |

| Precursor Ion (Q1) | [M+H]⁺ for the specific impurity | waters.com |

| Product Ion (Q3) | Specific fragment ion characteristic of the impurity | waters.com |

| Capillary Voltage | ~1.0 - 3.0 kV | |

| Collision Gas | Argon |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including pharmaceutical impurities like this compound. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its atomic connectivity and stereochemistry. For this compound, techniques such as ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are employed to confirm its identity and structure.

The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and integration (number of protons). For instance, analysis of the ¹H NMR spectrum of a related Carvedilol impurity, 1-(9H - Carbazol-5-yloxy)-3-chloropropan-2-ol, revealed distinct signals corresponding to aromatic protons (δ 6.7-8.2 ppm), methylene protons (δ 3.4 ppm), and a methine proton (δ 4.2 ppm), as well as a characteristic singlet for the carbazole (B46965) -NH proton at δ 11.2 ppm jocpr.comconnectjournals.com. Similarly, for this compound, NMR analysis would be used to confirm the presence and connectivity of the two 2-(2-methoxyphenoxy)ethylamino side chains attached to the propan-2-ol backbones, which are in turn linked via the carbazole nitrogen and the ether linkage at the 4-position.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further map out the proton-proton and proton-carbon connectivities within the molecule. This comprehensive data package is crucial for confirming that the synthesized impurity standard matches the impurity detected in the Carvedilol active pharmaceutical ingredient (API). synthinkchemicals.comglppharmastandards.com The structural confirmation provided by NMR is a prerequisite for the development of validated analytical methods for impurity profiling. jocpr.com

UV/Vis Spectroscopy for Detection Wavelength Determination

UV/Vis (Ultraviolet-Visible) spectroscopy is a fundamental technique used in the development of quantitative analytical methods, particularly for High-Performance Liquid Chromatography (HPLC). Its primary role in the analysis of this compound is to determine the optimal wavelength (λmax) for detection, which ensures maximum sensitivity and accuracy of the method.

The UV spectrum of Carvedilol and its impurities is characterized by the chromophores present in their structures, primarily the carbazole and methoxyphenoxy groups. By scanning a solution of the impurity across a range of wavelengths (typically 200-400 nm), a spectrum showing absorbance maxima is obtained. ajrconline.org For Carvedilol and its related impurities, including Impurity A, a detection wavelength of 240 nm is frequently cited in validated HPLC methods. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.netiosrjournals.org This wavelength provides a robust response for both the active ingredient and its impurities, allowing for their simultaneous determination.

While 240 nm is common, other wavelengths have also been utilized depending on the specific method and the matrix. For example, some methods have employed detection at 220 nm, 226 nm, or 243 nm. researchgate.netresearchgate.netijpsonline.com The use of a photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across the entire UV range for each peak, confirming peak identity and purity while allowing for quantification at the most suitable wavelength. semanticscholar.org The selection of the final wavelength is a critical step in method development, balancing the need for high sensitivity for the impurity with a linear response across the desired concentration range.

Method Validation Parameters according to ICH Guidelines

The validation of an analytical method ensures its reliability for its intended purpose. For the quantification of this compound, method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. ijpsonline.comnih.govijbpr.in This process involves a series of experiments to demonstrate that the method is specific, linear, accurate, precise, and robust for the analysis of the impurity.

Specificity and Peak Purity Assessment (e.g., using PDA detector, mass balance)

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the main compound (Carvedilol), other impurities, degradation products, or placebo components. ijpsonline.com In HPLC methods, specificity is demonstrated by showing that the peak for Impurity A is well-resolved from all other peaks. Resolution between Carvedilol and its impurities of greater than 1.5 is typically considered acceptable. researchgate.netresearchgate.net

Peak purity assessment is a critical component of establishing specificity, especially in stability and forced degradation studies. researcher.life This is commonly performed using a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD). pharmaknowledgeforum.com The PDA detector acquires the complete UV-Vis spectrum at multiple points across the chromatographic peak (e.g., the upslope, apex, and downslope). pharmaknowledgeforum.com The software then compares these spectra; if they are identical, the peak is considered spectrally pure, indicating no co-eluting impurities with a different UV spectrum. semanticscholar.orgijpsonline.compharmaknowledgeforum.com

However, PDA-based peak purity has limitations. It may fail to detect co-eluting impurities that have a very similar UV spectrum to the main peak, are present at very low levels, or have poor UV absorbance. chromatographyonline.com Therefore, specificity is often further supported by mass balance studies in forced degradation scenarios, where the decrease in the amount of the drug should be accounted for by the sum of the impurities and degradation products formed. researchgate.net

Linearity and Range for Impurity A Quantification

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ijbpr.in

For impurity quantification, the range is typically established from the Limit of Quantitation (LOQ) to 150% of the impurity's specification limit. researchgate.netijpsonline.com A series of solutions of this compound are prepared at different concentrations and analyzed. The peak area response is then plotted against the concentration, and a linear regression analysis is performed. The method is considered linear if the correlation coefficient (r²) is typically greater than 0.995. semanticscholar.org

Below is a table summarizing typical linearity findings for this compound from a validated HPLC method.

| Parameter | Result | Source |

| Concentration Range | 0.04 - 3.0 µg/mL | semanticscholar.org |

| Number of Levels | 6 | ijpsonline.com |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Regression Equation | y = mx + c | N/A |

This interactive table presents typical data for linearity studies of this compound.

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the impurity standard into a sample matrix (e.g., a placebo or a sample of the drug product). ijbpr.in

The analysis is typically performed in triplicate at multiple concentration levels, such as 50%, 100%, and 150% of the target concentration. iosrjournals.orgijbpr.in The percentage recovery is then calculated by comparing the amount of impurity found by the method to the amount that was added. According to ICH guidelines, the mean recovery for an impurity should generally be within 85% to 115%. ijpsonline.com

The table below shows representative data from accuracy studies for this compound.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 1.0 | 0.99 | 99.0% |

| 100% | 2.0 | 2.04 | 102.0% |

| 150% | 3.0 | 2.94 | 98.0% |

| Overall Recovery Range | N/A | N/A | 96.5% - 108.1% |

This interactive table presents typical data for accuracy and recovery studies of this compound. researchgate.netnih.gov

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples at 100% of the test concentration. ijbpr.in

Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. ijbpr.in

The precision of the method is reported as the Relative Standard Deviation (%RSD) of the replicate measurements. For impurity analysis, the acceptance criterion for %RSD is often not more than 5.0%, although stricter limits (e.g., <2.0%) are often achieved. ijpsonline.comnih.gov

The table below summarizes typical precision results for the analysis of this compound.

| Precision Type | Number of Replicates | Concentration | Mean Result | % RSD |

| Repeatability | 6 | 100% | 0.198% | 1.09% |

| Intermediate Precision | 6 | 100% | 0.201% | 1.45% |

This interactive table presents representative data from precision studies for this compound. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijpsonline.com

Several studies have established the LOD and LOQ for this compound using High-Performance Liquid Chromatography (HPLC). One HPLC method reported the LOD and LOQ for impurity A to be in the range of 0.015-0.083 µg/mL and 0.05-0.25 µg/mL, respectively. semanticscholar.org In another study, the detection limit for impurities was found to be between 0.002% and 0.004%, indicating high sensitivity of the method. researchgate.net A separate analysis determined the limits of detection and quantitation for a carvedilol-related impurity to be between 0.025 and 0.05 ppm. researchgate.net

These values are typically established based on the standard deviation of the response and the slope of the calibration curve, as per International Council for Harmonisation (ICH) guidelines. ijpsonline.com The low LOD and LOQ values achieved in these methods demonstrate their suitability for detecting and quantifying trace amounts of this compound, ensuring that the impurity can be controlled within regulatory limits, such as the common acceptance criteria of less than 0.2%. farmaciajournal.com

| Parameter | Reported Value | Reference |

|---|---|---|

| LOD | 0.015-0.083 µg/mL | semanticscholar.org |

| LOQ | 0.05-0.25 µg/mL | semanticscholar.org |

| Detection Limit | 0.002–0.004% | researchgate.net |

| LOD/LOQ Range | 0.025-0.05 ppm | researchgate.net |

Ruggedness and Robustness

Ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as using different analysts, instruments, or laboratories. This ensures the method is transferable and reliable. For Carvedilol impurity analysis, ruggedness is demonstrated by conducting precision studies with different analysts on different days. scholarsresearchlibrary.com

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. semanticscholar.orgscholarsresearchlibrary.com It provides an indication of its reliability during normal usage. The robustness of HPLC methods for this compound has been confirmed by intentionally altering experimental conditions and observing the effect on the results. No significant impact on the resolution between Carvedilol and its impurities was found when these parameters were varied, confirming the method's robustness.

| Parameter | Variation | Reference |

|---|---|---|

| Flow Rate | ±0.1 mL/min to ±0.2 mL/min | ijbpr.in |

| Column Temperature | ±4°C to ±5°C | semanticscholar.org |

| Mobile Phase pH | ±0.1 unit | semanticscholar.orgijbpr.in |

| Detection Wavelength | ±2 nm | semanticscholar.orgijbpr.in |

| Methanol Ratio in Mobile Phase | ±5% |

Solution Stability

Solution stability studies are essential to ensure that the concentration of the analyte does not change over time during the analysis. For Carvedilol and its impurities, both sample solutions and the mobile phase have been tested for stability.

In one study, sample solutions were stored in tightly sealed, light-protected containers at room temperature and analyzed at intervals up to 48 hours. semanticscholar.org The results showed no significant changes in the content of this compound, confirming that the solution was stable for at least 48 hours. semanticscholar.org Mobile phase stability was also demonstrated over the same period.

Forced degradation studies, which are part of method validation, provide insight into the stability of Carvedilol and the formation of its impurities. researchgate.net These studies show that Carvedilol is sensitive to oxidative and alkaline conditions, leading to the degradation of the primary compound and a significant increase in the formation of Impurity A. researchgate.net In one instance, oxidative stress led to an increase in the peak corresponding to Impurity A. farmaciajournal.com However, the drug was found to be stable under acidic, thermal, humidity, and photolytic stress conditions. researchgate.net These findings underscore the importance of controlling storage and handling conditions to prevent the formation of this compound.

| Condition | Observation | Reference |

|---|---|---|

| Sample Solution at Room Temperature | Stable for at least 48 hours | semanticscholar.org |

| Mobile Phase at Room Temperature | Stable for 48 hours | |

| Oxidative Stress (e.g., H₂O₂) | Significant increase in Impurity A | researchgate.net |

| Alkali Hydrolysis (e.g., NaOH) | Carvedilol degrades to form Impurity A and others | |

| Heat and Photolytic Stress | Carvedilol degrades to form Impurity A and others | |

| Acid Hydrolysis (e.g., HCl) | Carvedilol found to be stable | researchgate.net |

Compound Reference Table

| Compound Name |

|---|

| Carvedilol |

| This compound |

Toxicological Considerations and Risk Assessment of Carvedilol Impurity a

Genotoxicity Evaluation and Risk Assessment

The evaluation of genotoxic potential is a critical step in the safety assessment of any pharmaceutical impurity. This process involves identifying impurities that could potentially cause genetic mutations, which may lead to cancer.

In Silico and In Vivo Toxicity Assessment

The toxicological profile of an impurity is assessed using a combination of computational (in silico) and experimental (in vitro and in vivo) methods.

In silico toxicology prediction utilizes computer models to estimate the potential toxicity of a chemical based on its structure. immunocure.usfrontiersin.org These tools can predict various toxicological endpoints, including mutagenicity and carcinogenicity. immunocure.us While studies have applied in silico models to assess various degradation products and process-related impurities of Carvedilol nih.govresearchgate.net, specific and detailed computational toxicology reports for Carvedilol Impurity A are not widely available in published literature. However, aggregated data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory for a substance with the same molecular formula provides some toxicological insights. nih.gov

| Hazard Class | Hazard Statement | Source |

|---|---|---|

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | nih.gov |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects. | nih.govsigmaaldrich.com |

Specific in vivo toxicity studies for this compound are not detailed in the public domain. The parent drug, Carvedilol, has undergone extensive testing and was found to be negative in a battery of genotoxicity assays, including the Ames test, in vitro micronucleus assay, and an in vivo human lymphocyte test. cymitquimica.com The qualification of an impurity often involves comparing the toxicological profile of the API containing the impurity at a specified level with a previously qualified batch.

Regulatory Guidelines for Genotoxic Impurities (e.g., ICH M7)

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu This guideline is a cornerstone for managing genotoxic impurities and employs a risk-based approach. glppharmastandards.com

Under ICH M7, impurities are first assessed for their mutagenic potential using computational Structure-Activity Relationship (SAR) models. ich.org Based on this assessment and available experimental data, impurities are classified into one of five classes:

| Class | Description | Recommended Action |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Alerting structure, unrelated to the API structure; no mutagenicity data. | Control at or below the TTC. An Ames assay may be conducted; if negative, treat as a Class 5 impurity. |

| Class 4 | Alerting structure, shared with the API or related compounds which have tested negative for mutagenicity. | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alert for mutagenicity, or sufficient evidence for absence of mutagenicity. | Treat as a non-mutagenic impurity. |

The specific ICH M7 classification for this compound is not publicly documented, as this would require a dedicated assessment including SAR analysis and potentially a bacterial reverse mutation (Ames) test. ich.org If an impurity like this compound were found to be non-mutagenic, it would be classified as a Class 5 impurity and controlled according to ICH Q3A/B guidelines. medicinesforeurope.comsynthinkchemicals.com

Impurity Thresholds and Acceptable Intake Values

Regulatory guidelines establish specific thresholds for the identification, qualification, and control of impurities to ensure patient safety.

ICH Identification and Qualification Thresholds

The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively. These thresholds are based on the maximum daily dose (MDD) of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. |

For this compound, which is a specified impurity, pharmacopoeias have established specific limits. The European Pharmacopoeia, for instance, sets a limit of not more than 0.2% for Impurity A. [from previous search result synzeal.com] This limit is established based on data demonstrating that levels at or below this threshold are safe.

Carcinogenic Potency Categorization Approach (CPCA) for Nitrosamines

The Carcinogenic Potency Categorization Approach (CPCA) is a framework developed by regulatory agencies like the FDA and EMA to determine acceptable intake (AI) limits for nitrosamine (B1359907) impurities. This approach uses structure-activity relationships to assign a nitrosamine to a potency category, which then corresponds to a specific AI limit. medicinesforeurope.com For example, N-Nitroso Carvedilol is assigned to Category 3, with an AI of 400 ng/day. medicinesforeurope.com

It is critical to note that the CPCA is specifically designed for N-nitroso compounds and is not applicable to this compound , which belongs to a different chemical class. The risk assessment and control of non-mutagenic impurities like this compound (assuming it is non-mutagenic) are governed by the qualification thresholds outlined in the ICH Q3A and Q3B guidelines.

Impurity A in Relation to Overall Impurity Profile and Patient Safety

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. connectjournals.comresearchgate.net Unwanted chemicals, such as this compound, can arise during the synthesis process or from the degradation of the drug substance over time. alentris.orgveeprho.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over these impurities, guided by the principles established by the International Council for Harmonisation (ICH). alentris.org

The impurity profile of Carvedilol, a non-selective beta-blocker, includes several known substances that must be monitored. connectjournals.com Major impurities, often designated by letters (e.g., A, B, C), are listed in official pharmacopoeias, such as the European Pharmacopoeia. researchgate.net These impurities can be process-related, arising from starting materials or by-products of the chemical synthesis, or they can be degradation products that form during storage. alentris.orgveeprho.com this compound is a well-documented process-related impurity. connectjournals.com

The management of such impurities and the assurance of patient safety are governed by a structured risk-based approach outlined in ICH guidelines, particularly ICH Q3A and Q3B. jpionline.orgeuropa.eu These guidelines establish thresholds for the reporting, identification, and toxicological qualification of impurities. ikev.org The qualification process involves gathering and evaluating data to establish the biological safety of an individual impurity at or above a certain level. ikev.org If an impurity's level exceeds the identification threshold, its structure must be determined. jpionline.org If it surpasses the qualification threshold, comprehensive toxicological data is required to justify its presence.

Table 1: ICH Thresholds for Identification and Qualification of Impurities This table outlines the thresholds from ICH Q3B(R2) guidelines, which trigger the need for identifying and qualifying degradation products in new drug products.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 1 g | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2). europa.euikev.org |

A practical example of this principle in action, although not involving Impurity A specifically, is the recall of Carvedilol tablets due to the presence of a nitrosamine impurity, N-Nitroso Carvedilol. hcn.healthhmpgloballearningnetwork.com Nitrosamines are classified as probable human carcinogens, and their presence above the acceptable intake limit triggers regulatory action to protect patient safety. hcn.health This underscores the rigorous surveillance and risk management processes in place. In this case, the recall was designated as Class II, indicating a remote probability of serious adverse health consequences but a potential for temporary or reversible effects. hcn.healthhmpgloballearningnetwork.com

Table 2: Common Impurity Types in Carvedilol Manufacturing This table categorizes the typical sources and types of impurities that can be found in Carvedilol, including Impurity A.

| Impurity Category | Description | Examples |

| Process-Related Impurities | Substances that form during the manufacturing process. | Unreacted starting materials, intermediates, by-products (e.g., Impurity A, B, C). connectjournals.comalentris.org |

| Degradation Products | Substances that form when the API is exposed to light, heat, or moisture over time. | Oxidative byproducts, hydrolytic products, photolytic products. alentris.orgveeprho.com |

| Residual Solvents | Trace amounts of solvents used during synthesis that are not fully removed. | Various organic solvents. alentris.orgveeprho.com |

| Formulation-Related Impurities | Substances resulting from the interaction of Carvedilol with excipients or packaging. | Reaction products with formulation components. alentris.org |

| Data sourced from Alentris Research Pvt. Ltd. and Veeprho. alentris.orgveeprho.com |

Control Strategies and Mitigation of Carvedilol Impurity a

Process Optimization for Minimizing Impurity A Formation

A key strategy in controlling Carvedilol Impurity A is the optimization of the synthesis process. This involves a multi-faceted approach that includes modifying synthetic routes and ensuring the high purity of starting materials and intermediates.

The formation of impurities in Carvedilol synthesis is a known challenge, with several process-related impurities, including Impurity A, being documented in the European Pharmacopoeia. jetir.orgresearchgate.net The origin of these impurities is often linked to the specific synthetic pathway chosen. jetir.orgconnectjournals.com

One of the common synthetic routes to Carvedilol involves the condensation of 4-(2,3-epoxypropoxy)carbazole (B193025) with 2-(2-methoxyphenoxy)ethylamine (B47019). google.comjocpr.com However, this process can lead to the formation of several impurities. google.com Another synthetic approach involves the reaction of 4-hydroxy carbazole (B46965) with epichlorohydrin (B41342). jetir.org

Research has focused on modifying these synthetic routes to minimize impurity formation. For instance, one approach describes the synthesis of Carvedilol from 2-(chloromethyl) oxirane in a four-step sequence, which reportedly avoids the formation of the common bis-impurity (Impurity B). jetir.org Another method involves the use of an O-protected 1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol, which is considered a more efficient route that minimizes byproducts. jetir.org

Furthermore, the synthesis of Carvedilol has been achieved through an intermediate, 5-substituted-2-oxazolidinone, which also prevents the formation of the bis side product. jetir.org Some synthetic strategies involve the condensation of epichlorohydrin with 4-(oxiran-2-yl)methoxy)-9H-carbazole, which can lead to the formation of a di-substituted carbazole that, upon reaction with 2-(2-methoxyphenoxy)ethanamine, yields Impurity A. jetir.org An alternative to this is a coupling reaction with 2-(2-methoxyphenoxy)-N-benzyl ethanamine to produce a dibenzylated form of Impurity A. jetir.org

The choice of solvent and reaction conditions also plays a crucial role. For example, reacting 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in dimethyl sulfoxide (B87167) at a controlled temperature can reduce the formation of the bis-impurity to less than 7%. google.com

The purity of raw materials and the quality of intermediates are fundamental to controlling the impurity profile of the final API. alentris.org Unreacted starting materials and synthetic intermediates can remain in the final product if not fully converted or removed. alentris.org

For Carvedilol synthesis, key intermediates include 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine. jocpr.com Impurities in these intermediates can directly affect the impurity profile of the final Carvedilol product. jocpr.com For example, during the synthesis of 2-(2-methoxyphenoxy)ethanamine, several impurities have been identified, including 1-(2-chloroethoxy)-2-methoxybenzene (B1598700) and 1,2-bis(2-methoxyphenoxy)ethane. jocpr.com

Therefore, stringent quality control of these starting materials is essential. This includes establishing clear specifications for purity and implementing robust analytical methods to test incoming raw materials and monitor the quality of intermediates throughout the synthesis process.

Implementation of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. mdpi.comjetir.orgsci-hub.se The implementation of QbD principles is crucial for effectively managing and controlling impurities like this compound. jetir.orgresearchgate.net

A core principle of QbD is to gain a thorough understanding of the manufacturing process and how various process parameters can impact the critical quality attributes (CQAs) of the drug product, including impurity levels. jetir.orgsci-hub.se For Carvedilol, which is a BCS Class II drug with low solubility, variations in formulation and process parameters can significantly affect its properties. jetir.org

To achieve this understanding, a Design of Experiments (DoE) approach is often employed. researchgate.net This involves systematically varying process parameters to identify their individual and interactive effects on impurity formation. researchgate.net For example, in the synthesis of Carvedilol nanosuspensions, parameters such as precipitation temperature, ultrasonic power, and sonication time were investigated to optimize the particle size. nih.gov Similarly, for analytical method development, factors like mobile phase pH, solvent ratio, and column temperature are studied to ensure robust separation of Carvedilol from its impurities. researchgate.net

By identifying the critical process parameters (CPPs) that have the most significant impact on the formation of Impurity A, appropriate control measures can be put in place. jetir.org

The knowledge gained from understanding the process parameters and their influence on impurity levels allows for the development of a "design space". jetir.orgresearchgate.net A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. sci-hub.se Operating within this defined design space ensures that the process consistently produces a product with the desired quality attributes, including acceptable levels of Impurity A. amazonaws.com

Based on the design space, a comprehensive control strategy is defined. sci-hub.seijpsjournal.com This strategy includes controls on input material attributes, equipment operating conditions, in-process controls, and finished product specifications. sci-hub.se The control strategy is designed to manage process variability and ensure that the final product consistently meets its predefined quality standards. ijpsjournal.com

Analytical Control Strategies for Routine Monitoring

Robust analytical methods are essential for the routine monitoring of Carvedilol and its impurities, including Impurity A, to ensure the quality and safety of the drug product. alentris.orgeuropeanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for this purpose. alentris.orgmdpi.comeuropeanpharmaceuticalreview.comjocpr.com

Several HPLC and UPLC methods have been developed and validated for the simultaneous determination of Carvedilol and its impurities. jocpr.cominnovareacademics.inijpsonline.com These methods are designed to be specific, precise, accurate, and stability-indicating, meaning they can separate the active ingredient from its impurities and degradation products. jocpr.com

For instance, a stability-indicating HPLC method was developed to separate Carvedilol from five of its impurities (A, B, C, D, and E). jocpr.com The chromatographic separation was achieved on an Inertsil ODS 3V column with a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid, methanol, and acetonitrile. jocpr.com Another developed RP-HPLC method can be used for the impurity profiling of known and unknown impurities in Carvedilol tablets. innovareacademics.in

The validation of these analytical methods is performed according to the guidelines of the International Council for Harmonisation (ICH). researchgate.netjocpr.cominnovareacademics.in Validation ensures that the method is suitable for its intended purpose, which includes routine quality control analysis of Carvedilol. europeanpharmaceuticalreview.com

Below is a table summarizing some of the developed analytical methods for Carvedilol impurity profiling:

| Analytical Technique | Column | Mobile Phase | Detection | Application |

| RP-HPLC | Inertsil ODS 3V (150mm x 4.6mm, 5µm) | Mobile Phase A: Water, Acetonitrile, Trifluoroacetic acid (80:20:0.1 v/v/v), pH 2.0Mobile Phase B: Water, Acetonitrile (100:900 v/v) | 240 nm | Impurity profiling of Carvedilol tablets innovareacademics.inresearchgate.net |

| RP-HPLC | Inertsil ODS 3V (150mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid, Methanol, Acetonitrile (500:300:200 v/v) | 220 nm & 240 nm | Estimation of related substances in Carvedilol API and tablets jocpr.com |

| UPLC | C8 (100 x 2.1 mm, 1.8 µ) | 0.5% triethylamine (B128534) buffer (pH 6.4), Acetonitrile (50:50 v/v) | 285 nm | Simultaneous quantification of Carvedilol and Ivabradine researchgate.net |

| UPLC-PDA-QDa | Waters Acquity HSS T3 (100 × 2.1 mm i.d., 1.8 µm) | Solution A: Ammonium acetate (B1210297) buffer (5 mM, pH 4.5)Solution B: MeOH | 240 nm | Simultaneous quantification of Carvedilol and Felodipine mdpi.com |

| Green HPLC | YMC®Triart-Phenyl | 0.1% formic acid, Ethanol | 254.0 nm | Simultaneous determination of Carvedilol and Hydrochlorothiazide nih.govresearchgate.net |

In-process Control (IPC) and Release Testing

In-process control (IPC) and final release testing are fundamental components of quality assurance in pharmaceutical manufacturing. For Carvedilol, these testing stages are designed to monitor and control the levels of related substances, including Impurity A, to ensure the final product meets all prespecified quality attributes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose. jocpr.com

A validated, stability-indicating HPLC method is essential for the accurate quantification of this compound. Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and sensitivity. ijpsonline.comsemanticscholar.org The specificity of the method ensures that peaks corresponding to Impurity A are well-resolved from the main Carvedilol peak and other potential impurities. A resolution factor of at least 3.5 between the Impurity A and Carvedilol peaks is often a requirement for system suitability. farmaciajournal.com

Release testing of the final drug product involves analyzing samples from each batch to confirm that the level of Impurity A does not exceed the limits set by major pharmacopoeias. The European Pharmacopoeia specifies a limit for Impurity A of not more than 0.2%. drugfuture.com Similarly, the United States Pharmacopeia (USP) sets an acceptance criterion of not more than 0.1% for what it designates as Carvedilol Related Compound A. uspnf.com Adherence to these limits is mandatory for the product to be released to the market. Certified Reference Materials (CRMs) for Carvedilol and its impurities are used to ensure the accuracy and traceability of these analytical measurements.

The table below summarizes typical parameters for an HPLC method validated for the analysis of Carvedilol and its impurities, including Impurity A.

| Parameter | Typical Value/Specification | Source(s) |

| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) or similar C8/C18 | jocpr.cominnovareacademics.in |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Phosphate/TFA buffer | jocpr.comijpsonline.com |

| Flow Rate | 1.0 - 1.5 mL/min | jocpr.comijpsonline.com |

| Column Temperature | 40°C - 55°C | jocpr.cominnovareacademics.in |

| Detection Wavelength | 240 nm | jocpr.cominnovareacademics.in |

| Impurity A Limit | ≤ 0.2% | farmaciajournal.comdrugfuture.com |

| Linearity (r²) | > 0.995 | researchgate.net |

| Accuracy (Recovery) | 80% - 120% | innovareacademics.in |

| Resolution (Rs) | > 1.5 between Carvedilol and impurities | innovareacademics.in |

Stability Monitoring and Degradation Product Tracking

Stability monitoring is a regulatory requirement that provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature and humidity. These studies are crucial for determining the shelf life and appropriate storage conditions for Carvedilol tablets. This compound is a known degradation product, making its tracking a key focus of stability programs. farmaciajournal.cominnovareacademics.in

Stability studies are typically conducted under both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions. farmaciajournal.com Samples are analyzed at predetermined time points using a validated stability-indicating HPLC method to quantify any increase in impurities. farmaciajournal.com Research has shown that Carvedilol is particularly susceptible to degradation under oxidative and alkaline conditions, leading to the formation of Impurity A. innovareacademics.injocpr.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products and demonstrate the specificity of the analytical method. jocpr.comjocpr.com

In one study, oxidative stress was shown to cause a significant increase in Impurity A. innovareacademics.in Another investigation confirmed that under oxidative and base hydrolysis stress, Carvedilol degraded to form several impurities, with Impurity A being among them. jocpr.com The stability data collected over the product's shelf life confirms that the packaging and storage conditions are adequate to protect the product from degradation and ensure Impurity A levels remain within the accepted specification limit of ≤ 0.2%. farmaciajournal.com

The following table presents illustrative data from a forced degradation study on Carvedilol, highlighting the conditions that lead to the formation of Impurity A.

| Stress Condition | Reagent/Parameters | Impurity A Formation | Source(s) |

| Oxidative | 3.0% H₂O₂ | Significant degradation, Impurity A formed | innovareacademics.injocpr.com |

| Alkali Hydrolysis | 0.5N NaOH | Degradation observed, Impurity D is major, but Impurity A can form | innovareacademics.injocpr.com |

| Acid Hydrolysis | 0.5N HCl | Found to be stable | innovareacademics.injocpr.com |

| Thermal | 70°C | Degradation observed | jocpr.com |

| Photolytic | UV light (254nm) | Degradation observed | jocpr.com |

Future Research Directions and Emerging Trends

Development of Novel Analytical Techniques for Trace-Level Impurity A Detection

The accurate detection and quantification of impurities at trace levels are paramount for ensuring drug safety. While High-Performance Liquid Chromatography (HPLC) is the current cornerstone for analyzing Carvedilol and its impurities, future research is focused on enhancing sensitivity, speed, and environmental sustainability. alentris.org

Emerging trends point towards the development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods. These systems utilize columns with smaller particle sizes, leading to significantly faster analysis times and improved resolution, which is crucial for separating Impurity A from the active pharmaceutical ingredient (API) and other related substances.